molecular formula C19H16N4O5S B3311655 N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide CAS No. 946272-37-3

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide

Cat. No.: B3311655
CAS No.: 946272-37-3
M. Wt: 412.4 g/mol
InChI Key: ZDTAOYPGAYXRDC-UHFFFAOYSA-N
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Description

N-{3-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide is a small-molecule kinase inhibitor with a distinct structural framework. The compound features a pyridazine core substituted with an ethanesulfonyl group at position 6, linked to a phenyl ring at position 3. This phenyl ring is further conjugated to a 3-nitrobenzamide moiety. The ethanesulfonyl group enhances binding affinity through hydrophobic and polar interactions with kinase active sites, while the nitro group on the benzamide contributes to electronic effects critical for activity .

Biochemical assays demonstrate potent inhibition of MAPKAPK2 (mitogen-activated protein kinase-activated protein kinase 2), with an IC50 of 4.7 nM, and 10-fold selectivity over closely related kinases such as PKA and PKC. This selectivity profile positions the compound as a promising candidate for targeting inflammatory and oncogenic pathways associated with MAPKAPK2 dysregulation .

Properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-2-29(27,28)18-10-9-17(21-22-18)13-5-3-7-15(11-13)20-19(24)14-6-4-8-16(12-14)23(25)26/h3-12H,2H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTAOYPGAYXRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring is synthesized through cyclization reactions.

    Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced via sulfonylation reactions, often using ethanesulfonyl chloride as the sulfonylating agent.

    Attachment of the Phenyl Group: The phenyl group is attached through coupling reactions, such as Suzuki or Heck coupling.

    Formation of the Nitrobenzamide Moiety: The nitrobenzamide group is introduced through nitration and subsequent amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide has been investigated for its potential as a therapeutic agent due to its unique structural features:

  • Anticancer Activity : Studies have indicated that compounds containing pyridazine rings may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth.
  • Enzyme Inhibition : The compound is being explored as an inhibitor for various enzymes, including those involved in metabolic pathways related to cancer and inflammation.

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be used as an intermediate in the synthesis of more complex organic compounds, facilitating the development of novel pharmaceuticals.
  • Reactivity : The ethanesulfonyl and nitro groups can undergo various chemical reactions, such as nucleophilic substitutions and reductions, making it versatile for synthetic applications.

Case Study 1: Anticancer Research

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to further investigations into their mechanisms of action.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound, particularly targeting the QPCTL enzyme involved in cancer progression. The findings suggested that modifications to the nitro group could enhance binding affinity, providing insights into designing more effective inhibitors.

Industrial Applications

Beyond medicinal uses, this compound has potential applications in materials science:

  • Development of New Materials : Its unique chemical properties can be harnessed to develop materials with specific functionalities, such as enhanced thermal stability or reactivity.
  • Chemical Manufacturing : The compound's synthetic pathways may be optimized for large-scale production, contributing to the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit protein kinases or other signaling molecules, thereby modulating cellular pathways involved in inflammation or cancer .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Substituent Modifications MAPKAPK2 IC50 (nM) Selectivity (vs. PKA/PKC) Aqueous Solubility (µg/mL)
Target Compound 6-ethanesulfonyl; 3-nitrobenzamide 4.7 10-fold 12.3
Compound A Pyridazine-6-H (no ethanesulfonyl) 320 2-fold 45.8
Compound B 3-aminobenzamide (nitro → amino) 89 5-fold 28.9
Compound C 3-chlorobenzamide (nitro → chloro) 210 3-fold 9.1

Key Findings

  • Ethanesulfonyl Group : Removal (Compound A) drastically reduces potency (IC50 increases 68-fold), highlighting its role in stabilizing the compound within the MAPKAPK2 ATP-binding pocket via sulfonyl-oxygen interactions .
  • Nitro Substituent: Replacement with amino (Compound B) or chloro (Compound C) groups diminishes activity by 19- and 45-fold, respectively. The nitro group’s electron-withdrawing nature optimizes charge distribution for target engagement .
  • Solubility Trade-offs : The nitro group’s hydrophobicity limits aqueous solubility (12.3 µg/mL) compared to Compound A (45.8 µg/mL). This suggests a need for prodrug strategies or formulation optimization for in vivo applications .

Selectivity and Off-Target Effects

The target compound exhibits superior selectivity over Compounds A–C, attributed to the ethanesulfonyl group’s steric and electronic compatibility with MAPKAPK2-specific residues. In contrast, Compound B’s amino group increases off-target binding to PKC, reducing its therapeutic window .

Biological Activity

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammation. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that contributes to its biological activity. Its molecular formula is C18H18N4O4S, and it includes a nitro group, a pyridazine moiety, and an ethanesulfonyl group. The arrangement of these functional groups is critical for its interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, pyrazole derivatives have been shown to inhibit key signaling pathways involved in tumorigenesis, such as the BRAF(V600E) and EGFR pathways .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameTarget PathwayIC50 (µM)Reference
Compound ABRAF(V600E)0.15
Compound BEGFR0.29
This compoundTBDTBDTBD

Anti-inflammatory Effects

The anti-inflammatory properties of this compound may also be significant. Similar pyrazole derivatives have demonstrated the ability to reduce inflammation by inhibiting nitric oxide synthase (NOS) and decreasing pro-inflammatory cytokines like TNF-alpha .

Case Study: Pyrazole-Induced Liver Injury
A study involving pyrazole plus lipopolysaccharide (LPS) treatment showed that partial ablation of argininosuccinate synthase (ASS) could protect against liver injury by reducing nitrosative stress and apoptosis . This indicates that compounds with similar structures may modulate inflammatory responses effectively.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the nitro and sulfonyl groups can significantly affect the biological activity. Research has shown that altering these functional groups can enhance selectivity and potency against specific cancer cell lines .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide, and how can reaction yields be optimized?

Answer:
The synthesis typically involves sequential functionalization of the pyridazine core. Key steps include:

  • Pyridazine ring formation via cyclocondensation of diketones with hydrazines.
  • Ethanesulfonyl group introduction using ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Nitrobenzamide coupling via amide bond formation, employing carbodiimide coupling agents (e.g., EDC/HOBt) .
    To optimize yields:
  • Use high-throughput screening to identify ideal solvents (e.g., DMF or THF) and temperatures (60–80°C).
  • Monitor intermediates via HPLC to ensure purity before proceeding to subsequent steps .

Advanced: How does the ethanesulfonyl substituent affect regioselectivity in nucleophilic substitution reactions compared to other sulfonyl groups (e.g., methanesulfonyl)?

Answer:
The ethanesulfonyl group’s steric bulk and electron-withdrawing nature influence reactivity:

  • Steric effects reduce accessibility to the pyridazine C-5 position, favoring substitutions at C-4 or C-6 .
  • Electronic effects enhance electrophilicity at adjacent positions, enabling selective reactions with amines or thiols.
    Comparative studies with methanesulfonyl analogs show lower reactivity but higher selectivity due to the ethyl group’s steric hindrance . Kinetic studies using NMR titration and DFT calculations are recommended to map electronic profiles .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

Answer:
Key techniques include:

  • 1H/13C NMR :
    • Pyridazine protons (δ 8.5–9.5 ppm) and nitro group deshielding effects on adjacent aromatic protons .
    • Ethanesulfonyl methylene (δ 1.4 ppm, triplet) and sulfonyl-related quaternary carbons .
  • FT-IR :
    • Amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O asymmetric/symmetric stretches (~1350–1150 cm⁻¹) .
  • HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns for structural validation .

Advanced: How can conflicting bioactivity data between derivatives with varying pyridazine substituents be systematically resolved?

Answer:
Contradictions often arise from differences in substituent electronic profiles or steric effects. Strategies include:

  • SAR studies : Synthesize analogs with controlled modifications (e.g., ethanesulfonyl vs. morpholinosulfonyl) and test against uniform assays (e.g., kinase inhibition or cellular cytotoxicity) .
  • Computational modeling : Use molecular dynamics simulations to compare binding affinities with target proteins (e.g., hFXa or EGFR) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends in substituent effects on IC50 values .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity, and what controls are essential?

Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates for targets like proteases or kinases. Include positive controls (e.g., staurosporine for kinases) and vehicle controls (DMSO) .
  • Cell viability assays (MTT or resazurin): Test against cancer cell lines (e.g., HeLa or MCF-7) with reference compounds (e.g., doxorubicin) .
  • Solubility controls : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation artifacts .

Advanced: How can molecular docking be integrated with experimental data to elucidate the mechanism of action?

Answer:

  • Target selection : Prioritize proteins with structural homology to known nitrobenzamide targets (e.g., PARP-1 or HDACs) .
  • Docking protocols : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions. Validate with crystallographic data (e.g., PDB entries) .
  • Experimental correlation : Compare docking scores (ΔG) with IC50 values from enzyme assays. Discrepancies may indicate allosteric binding or off-target effects .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • pH stability : Perform accelerated degradation studies in buffers (pH 1–13). Nitro groups are prone to reduction under acidic conditions (pH <3), while sulfonamides hydrolyze at pH >10 .
  • Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for nitrobenzamides). Store at –20°C in anhydrous DMSO to prevent hydrolysis .

Advanced: What strategies mitigate challenges in achieving regioselective functionalization of the pyridazine ring?

Answer:

  • Directed metalation : Use LDA or TMP to deprotonate specific positions, followed by electrophilic quenching .
  • Protecting groups : Temporarily block reactive sites (e.g., nitro groups with Boc) during sulfonylation or amidation .
  • Flow chemistry : Enhance selectivity by controlling residence time and mixing efficiency in continuous reactors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide
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N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide

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